D-Gluconic acid calcium salt, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

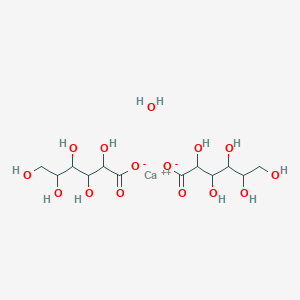

D-Gluconic acid calcium salt, hydrate, also known as calcium D-gluconate monohydrate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to address calcium deficiencies. This compound is essential for various biological functions, including bone health, muscle function, and nerve signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Gluconic acid calcium salt, hydrate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The resulting calcium gluconate aqueous solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled, and crystallized by adding seed crystals. The final product is obtained after centrifugal filtration, crushing, and drying .

Industrial Production Methods

In industrial settings, calcium gluconate is produced by dissolving gluconic acid in water, filtering the solution, and precipitating the calcium gluconate by adding methanol. The solid is then filtered off and dried under vacuum at 85°C .

Chemical Reactions Analysis

Types of Reactions

D-Gluconic acid calcium salt, hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form gluconic acid.

Substitution: It can undergo substitution reactions with other metal ions to form different metal gluconates.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ammonium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include gluconic acid, calcium gluconate, and other metal gluconates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Gluconic acid calcium salt, hydrate involves its role as a calcium ion source. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They play a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound helps maintain calcium balance and prevent bone loss when taken orally .

Comparison with Similar Compounds

Similar Compounds

Calcium lactate: Another calcium salt used as a calcium supplement.

Calcium carbonate: Commonly used as an antacid and calcium supplement.

Calcium citrate: Known for its high bioavailability as a calcium supplement.

Uniqueness

D-Gluconic acid calcium salt, hydrate is unique due to its high solubility in water and its ability to provide calcium ions in a readily bioavailable form. This makes it particularly useful in medical and biological applications where rapid calcium supplementation is required .

Properties

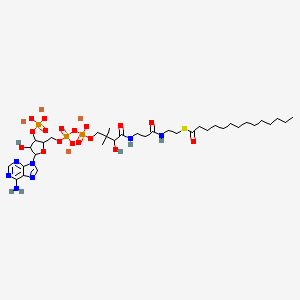

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

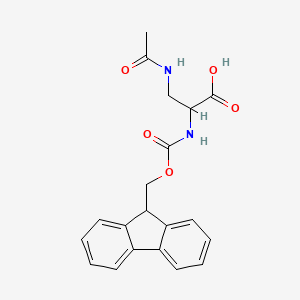

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)